molecular formula C22H26O7 B605599 Arzanol CAS No. 32274-52-5

Arzanol

Cat. No. B605599
CAS RN: 32274-52-5
M. Wt: 402.44
InChI Key: ZOIAPLVBZQQHCG-UHFFFAOYSA-N
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Description

Arzanol is a novel phloroglucinol α-pyrone, isolated from a Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum which belongs to the family Asteraceae . It has been reported to possess a variety of pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant activities .


Molecular Structure Analysis

Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone . Its chemical formula is C22H26O7 , and its molecular weight is 402.44 .


Chemical Reactions Analysis

Arzanol has been reported to inhibit inflammatory transcription factor NFκB activation, HIV replication in T cells, releases of proinflammatory mediators like IL-1β, IL-6, IL-8, and TNF-α, and biosynthesis of PGE2 by potentially inhibiting mPGES-1 enzyme .


Physical And Chemical Properties Analysis

Arzanol is a polyphenol compound . Its exact mass is 402.17 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Anti-inflammatory and Antiviral Properties

Arzanol is a phloroglucinol α-pyrone isolated from Helichrysum italicum, demonstrating various pharmacological activities. Particularly, its anti-inflammatory, anti-HIV, and antioxidant activities have been extensively studied. Arzanol inhibits inflammatory transcription factor NFκB activation, HIV replication in T cells, and the release of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. It also inhibits the biosynthesis of PGE2 by potentially targeting the mPGES-1 enzyme, making it potentially useful in treating diseases involving these inflammatory mediators, such as autoimmune diseases and cancer (Kothavade et al., 2013).

Molecular Structure and Properties

The molecular structure of arzanol significantly contributes to its properties. It contains an α-pyrone moiety attached to a phloroglucinol moiety, with several hydrogen bond donor or acceptor sites. These features result in intramolecular hydrogen bonding patterns being the dominant stabilizing factor in arzanol's structure (Mammino, 2017).

Effect on Brain Glycogen Phosphorylase

Chemical proteomics research identified arzanol as a positive modulator of brain glycogen phosphorylase (bGP), a key regulator of glucose metabolism. This discovery is significant for its potential applications in the study of neurodegeneration and cancer (Del Gaudio et al., 2018).

Antioxidant and Cytotoxic Activity

Arzanol exhibits strong antioxidant properties, protecting against free radical attack and lipid peroxidation in various in vitro systems. It also demonstrates cytotoxic activity in specific cell lines, suggesting potential for cancer treatment applications (Rosa et al., 2007).

Antibacterial Activity

Arzanol shows potent antibacterial action against multidrug-resistant Staphylococcus aureus isolates. This validates the traditional use of Helichrysum extracts for preventing wound infections (Taglialatela‐Scafati et al., 2013).

Protective Role Against Lipid Peroxidation

Arzanol has been found to protect against oxidative modification of lipids in human low-density lipoprotein (LDL) and cell membranes, indicating its potential as a natural antioxidant in biological systems (Rosa et al., 2011).

Interaction with Water Molecules

Studies on arzanol adducts with explicit water molecules offer insights into its solute-solvent interactions, revealing preferred arrangements of water molecules around arzanol and suggesting possible geometries for the first solvation layer (Mammino, 2018).

Tautomeric and Rotameric Equilibria

Research on the tautomeric and rotational equilibria of arzanol highlights the importance of intramolecular hydrogen bonds in its molecular behavior, which impacts its bioactivity (Rastrelli et al., 2016).

Autophagy Modulation and Chemotherapeutic Potential

Arzanol has been identified as an autophagy-modulating drug with the ability to sensitize cancer cells towards chemotherapy, marking it as a valuable tool for cancer therapy research (Deitersen et al., 2021).

Mechanism of Action

Arzanol’s mechanism of action is diverse and may be useful in the treatment of diseases involving inflammatory mediators such as autoimmune diseases and cancer . It inhibits the inflammatory transcription factor NFκB activation, HIV replication in T cells, releases of IL-1β, IL-6, IL-8, and TNF-α, and biosynthesis of PGE2 by potentially inhibiting mPGES-1 enzyme .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Arzanol involves the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "2,4-dihydroxybenzaldehyde" ], "Reaction": [ "Step 1: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.", "Step 2: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.", "Step 3: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form Arzanol.", "Step 4: The crude product is purified by column chromatography to obtain pure Arzanol." ] }

CAS RN

32274-52-5

Product Name

Arzanol

Molecular Formula

C22H26O7

Molecular Weight

402.44

IUPAC Name

3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N

SMILES

O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Arzanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [, ] Arzanol demonstrates anti-inflammatory activity through multiple mechanisms. It effectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator. This inhibition effectively reduces PGE2 production, thereby mitigating inflammation. Moreover, arzanol exhibits potent inhibition of NFκB activation, a pivotal transcription factor regulating the expression of various pro-inflammatory genes. By suppressing NFκB activity, arzanol effectively reduces the production of inflammatory cytokines, such as IL-1β, IL-6, IL-8, and TNF-α, further contributing to its anti-inflammatory properties.

A: [, ] Arzanol acts as a potent antioxidant, effectively protecting cells from oxidative damage induced by reactive oxygen species (ROS). Studies have shown that arzanol significantly reduces ROS production in human keratinocytes exposed to hydrogen peroxide (H2O2). This protective effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating cellular damage caused by oxidative stress.

A: [, ] Arzanol's molecular formula is C21H26O6, and its molecular weight is 374.43 g/mol.

A: [, , ] Arzanol has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR studies, combined with Density Functional Theory (DFT) calculations, have provided detailed insights into its structure, including tautomeric and rotameric equilibria. These studies highlight the impact of intramolecular hydrogen bonds on arzanol's conformation and stability.

A: [, ] Yes, computational chemistry, particularly DFT calculations, has been employed to study various aspects of arzanol, including its conformational preferences, intramolecular hydrogen bonding patterns, and interactions with water molecules. These studies have provided valuable insights into arzanol's structure and properties.

A: [, ] Methylation of arzanol significantly impacts its biological activity. Studies comparing arzanol with its monomethyl derivative have revealed a marked decrease in bioactivity upon methylation. This suggests that the presence of free hydroxyl groups in arzanol is crucial for its interaction with biological targets and its overall efficacy.

A: [, , , , ] Arzanol's biological activities have been extensively investigated in various in vitro models. Studies employing human keratinocytes have demonstrated its protective effects against H2O2-induced oxidative damage, evidenced by reduced cytotoxicity, ROS generation, apoptosis, and mitochondrial depolarization.

A: [, ] Yes, arzanol's anti-inflammatory efficacy has been validated in in vivo models. Notably, in a mouse model of carrageenan-induced paw edema, arzanol effectively reduced edema, showcasing its potential as a therapeutic agent for inflammatory conditions.

A: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS) and ultraviolet (UV) detectors, are commonly employed for the identification and quantification of arzanol in plant extracts and biological samples.

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